molecular formula C13H15BrN2O2S B6327636 tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate CAS No. 936840-32-3

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate

Cat. No.: B6327636
CAS No.: 936840-32-3
M. Wt: 343.24 g/mol
InChI Key: PUWKMKJPJFODHL-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H14BrN2O2S It is a derivative of benzo[d]thiazole and is characterized by the presence of a bromomethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate typically involves the bromination of a benzo[d]thiazole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the reaction of 4-(bromomethyl)benzo[d]thiazole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative of the benzo[d]thiazole compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate is unique due to the presence of both a bromomethyl group and a tert-butyl carbamate group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)-1,3-benzothiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWKMKJPJFODHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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